7-(Adamantan-1-YL)-1,3-dimethyl-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione
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Overview
Description
7-(Adamantan-1-YL)-1,3-dimethyl-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione: is a complex organic compound featuring an adamantane moiety, a phenylethyl group, and an imidazo[1,2-G]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Adamantan-1-YL)-1,3-dimethyl-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione typically involves multi-step organic reactions. One common method includes:
Formation of the Imidazo[1,2-G]purine Core: This can be achieved through the cyclization of appropriate purine derivatives with suitable imidazole precursors under acidic or basic conditions.
Introduction of the Adamantane Moiety: The adamantane group can be introduced via alkylation reactions using adamantyl halides in the presence of strong bases like sodium hydride.
Attachment of the Phenylethyl Group: This step often involves Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the imidazo[1,2-G]purine core, potentially altering its biological activity.
Substitution: The phenylethyl group can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety might yield hydroxylated adamantane derivatives, while substitution reactions could introduce various functional groups to the phenylethyl side chain.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model for understanding the behavior of complex organic molecules and the effects of bulky substituents on chemical reactivity.
Biology
Biologically, the compound is investigated for its potential as an antiviral agent. Its structure allows it to interact with viral proteins, potentially inhibiting their function and preventing viral replication.
Medicine
In medicine, 7-(Adamantan-1-YL)-1,3-dimethyl-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione is explored for its anticancer properties. It may inhibit the growth of cancer cells by interfering with specific molecular pathways involved in cell proliferation.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals and as a precursor for more complex chemical entities with desired biological activities.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as viral enzymes or cancer cell receptors. This binding can inhibit the activity of these targets, disrupting critical biological processes. For example, in antiviral applications, the compound may inhibit viral polymerases, preventing the replication of viral RNA or DNA.
Comparison with Similar Compounds
Similar Compounds
Rimantadine: Another adamantane derivative used as an antiviral agent.
Amantadine: Similar in structure and used for treating Parkinson’s disease and influenza.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
What sets 7-(Adamantan-1-YL)-1,3-dimethyl-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione apart is its unique combination of an adamantane moiety with an imidazo[1,2-G]purine core and a phenylethyl group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H31N5O2 |
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Molecular Weight |
457.6 g/mol |
IUPAC Name |
7-(1-adamantyl)-2,4-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C27H31N5O2/c1-29-23-22(24(33)30(2)26(29)34)32-16-21(27-13-18-10-19(14-27)12-20(11-18)15-27)31(25(32)28-23)9-8-17-6-4-3-5-7-17/h3-7,16,18-20H,8-15H2,1-2H3 |
InChI Key |
GJFZCDIHFFHOGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCC4=CC=CC=C4)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
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